Oxindanac
CAS No.: 99910-67-5
Cat. No.: VC14493305
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99910-67-5 |
|---|---|
| Molecular Formula | C17H14O4 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) |
| Standard InChI Key | XMTKXTUIUKKGIL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Oxindanac is systematically named 5-benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid and is alternatively referred to by its developmental code CGP-6258 or synonym Oxindazac . Its molecular weight is 282.29 g/mol, and it is registered under the CAS number 68548-99-2 . The compound’s structure integrates a fused indene ring system substituted with hydroxyl, carboxylic acid, and benzoyl groups, features that position it within the oxindole derivative family .
Physicochemical Properties
Experimental and predicted physicochemical parameters for Oxindanac include:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 499.1 ± 45.0 °C | Predicted |
| Density | 1.361 ± 0.06 g/cm³ | Predicted |
| pKa | 3.92 ± 0.20 | Predicted |
The relatively low pKa (3.92) of the carboxylic acid group suggests moderate aqueous solubility under acidic conditions, a common trait among non-steroidal anti-inflammatory drugs (NSAIDs) . The benzoyl and hydroxyl substituents likely contribute to its lipophilicity, influencing membrane permeability and protein binding .
Oxindole Scaffold and Pharmacological Relevance
Oxindole in Natural Products and Drug Discovery
Oxindole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The oxindole core, first isolated from Uncaria tomentosa (cat’s claw plant), serves as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets . Modifications at the C3, C5, and C7 positions of the oxindole structure—mirrored in Oxindanac’s substitution pattern—are frequently employed to optimize pharmacokinetic and pharmacodynamic profiles .
Mechanistic Insights from Structural Analogues
While direct studies on Oxindanac’s mechanism are scarce, structurally related NSAIDs typically inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . The presence of a carboxylic acid group in Oxindanac aligns with COX inhibition mechanisms observed in drugs like indomethacin, where the acidic moiety coordinates with arginine residues in the enzyme’s active site . Additionally, the benzoyl group may enhance binding affinity through hydrophobic interactions with COX’s arachidonic acid channel .
Synthetic and Analytical Considerations
Analytical Characterization
Industrial-scale production would require rigorous quality control measures. Predicted analytical strategies include:
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HPLC-MS for quantifying enantiomeric purity, given the potential for chiral centers in the indene system .
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X-ray crystallography to resolve the three-dimensional arrangement of substituents, particularly the spatial relationship between the carboxylic acid and benzoyl groups .
Pharmacokinetic and Toxicological Profiling
Metabolism and Excretion
Oxindole derivatives commonly undergo hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . Phase II conjugation reactions (glucuronidation, sulfation) at the hydroxyl and carboxylic acid groups would likely dominate Oxindanac’s biotransformation, with renal excretion of resultant metabolites .
Toxicity Considerations
Structural alerts for potential toxicity include:
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Reactive oxygen species (ROS) generation from phenolic hydroxyl groups under oxidative stress conditions .
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Gastrointestinal irritation risk inherent to carboxylic acid-containing NSAIDs via COX-1 inhibition in the gastric mucosa .
Comparative Analysis with Marketed NSAIDs
Structural Differentiation
Unlike traditional NSAIDs (e.g., ibuprofen, diclofenac), Oxindanac’s fused indene system imposes conformational constraints that may enhance target selectivity. The benzoyl substituent introduces π-π stacking potential absent in simpler arylpropionic acid derivatives .
Future Research Directions
Unresolved Questions
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Enantiomeric specificity: Whether the (S)- or (R)-configuration governs COX inhibition efficacy remains unexplored in public literature.
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Polypharmacology: Potential off-target interactions with prostaglandin receptors or ion channels warrant investigation .
Development Opportunities
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